(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
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Overview
Description
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative. The presence of the amine group at the 8th position and the methyl group at the R position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Reduction: The quinoline ring is partially reduced to form the tetrahydroquinoline structure.
Amine Introduction: An amine group is introduced at the 8th position through nucleophilic substitution or other suitable reactions.
Methylation: The final step involves the methylation of the compound at the R position.
The reaction conditions may vary depending on the specific reagents and catalysts used. Common conditions include the use of reducing agents like sodium borohydride or lithium aluminum hydride for the reduction step and methylating agents like methyl iodide for the methylation step .
Industrial Production Methods
Industrial production of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Further reduction of the tetrahydroquinoline ring can lead to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: Unique due to its specific substitution pattern and partial saturation of the quinoline ring.
Tetrahydroquinoline derivatives: Similar in structure but may lack the specific substitutions present in ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine.
Quinoline derivatives: Fully aromatic compounds that differ in their electronic properties and reactivity.
Uniqueness
The uniqueness of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine lies in its specific substitution pattern and the presence of both an amine and a methyl group, which confer distinct chemical and biological properties compared to other quinoline and tetrahydroquinoline derivatives.
Properties
IUPAC Name |
(8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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